molecular formula C17H23N3O2 B2448836 (E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide CAS No. 2411335-43-6

(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide

Cat. No. B2448836
CAS RN: 2411335-43-6
M. Wt: 301.39
InChI Key: OUWCYZQNMNWNHM-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide, also known as Boc-Delta-Lys-N(Me)-Delta-Abu-OH, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of (E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH is not fully understood. However, it has been suggested that the compound may act as an inhibitor of proteases, enzymes that are involved in the breakdown of proteins. It may also interact with specific receptors in the body, leading to various biological effects.
Biochemical and Physiological Effects:
(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH has been shown to have various biochemical and physiological effects, including anti-inflammatory and analgesic effects. The compound has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its cost, which may limit its use in certain research areas.

Future Directions

There are several future directions for research involving (E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH. One of the areas of interest is the development of new drugs based on the compound's structure and mechanism of action. Another area of interest is the study of the compound's effects on specific biological pathways and its potential use in the treatment of various diseases. Additionally, the compound's potential as a tool in the study of protein-protein interactions and peptide synthesis is an area of ongoing research.
Conclusion:
(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH is a synthetic compound that has shown potential in various scientific research applications. Its high purity and stability make it an attractive tool for lab experiments, and its potential as a drug candidate for the treatment of various diseases is an area of ongoing research. Further studies are needed to fully understand the compound's mechanism of action and its effects on specific biological pathways.

Synthesis Methods

(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH can be synthesized through a multistep process involving the reaction of various chemical compounds. The synthesis method involves the use of reagents such as N-benzoylpyrrolidine, N,N-dimethyl-2-aminoethanol, and N,N-dimethyl-4-aminobutyraldehyde, among others. The final product is obtained after purification through chromatography techniques.

Scientific Research Applications

(E)-N-(1-Benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamides-N(Me)-Delta-Abu-OH has been used in scientific research for various applications, including drug design, peptide synthesis, and biological studies. The compound has shown potential in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been used as a tool in the synthesis of peptides and in the study of protein-protein interactions.

properties

IUPAC Name

(E)-N-(1-benzoylpyrrolidin-3-yl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-19(2)11-6-9-16(21)18-15-10-12-20(13-15)17(22)14-7-4-3-5-8-14/h3-9,15H,10-13H2,1-2H3,(H,18,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWCYZQNMNWNHM-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1CCN(C1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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